molecular formula C6H5N3OS B1349773 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile CAS No. 89487-99-0

4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile

Cat. No.: B1349773
CAS No.: 89487-99-0
M. Wt: 167.19 g/mol
InChI Key: XTLKENCFQIAAJK-UHFFFAOYSA-N
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Description

4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile is a heterocyclic compound with the molecular formula C6H5N3OS. It is characterized by a pyrimidine ring substituted with a hydroxy group at the 4-position, a methylthio group at the 2-position, and a cyano group at the 5-position.

Mechanism of Action

Target of Action

The primary target of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile is the epidermal growth factor receptor (EGFR), a tyrosine kinase . EGFR plays a crucial role in cell proliferation and survival, making it a significant target for anticancer agents .

Mode of Action

This compound: acts as an ATP-mimicking tyrosine kinase inhibitor . It competes with ATP for binding to the kinase domain of EGFR, thereby inhibiting the phosphorylation and activation of EGFR . This inhibition disrupts the downstream signaling pathways that are crucial for tumor growth and survival .

Biochemical Pathways

The inhibition of EGFR by This compound affects several downstream signaling pathways, including the PI3K/AKT pathway . This pathway is involved in cell survival and proliferation. The disruption of this pathway leads to cell cycle arrest and apoptosis .

Pharmacokinetics

The pharmacokinetic properties of This compound In silico admet studies were performed to explore its drug-likeness properties . These properties, including absorption, distribution, metabolism, excretion, and toxicity (ADME), significantly impact the bioavailability of the compound .

Result of Action

The action of This compound leads to significant molecular and cellular effects. It can arrest the cell cycle at the G2/M phase and induce significant apoptotic effects in various cancer cells . Additionally, it upregulates the level of caspase-3, a key enzyme involved in apoptosis .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound Like all drugs, its action and efficacy can be influenced by various factors, including ph, temperature, and the presence of other substances in the environment .

Biochemical Analysis

Biochemical Properties

4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been found to act as an inhibitor of certain tyrosine kinases, particularly the epidermal growth factor receptor (EGFR) and its mutant form, EGFR T790M . These interactions are crucial as they can modulate signaling pathways involved in cell proliferation and survival. The compound’s ability to inhibit these kinases suggests its potential as an anticancer agent .

Cellular Effects

The effects of this compound on various cell types have been studied extensively. It has been shown to exhibit cytotoxic activity against several human tumor cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549) . The compound influences cell function by arresting the cell cycle at the G2/M phase and inducing apoptosis. Additionally, it upregulates the level of caspase-3, a key enzyme involved in the execution phase of cell apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with the ATP-binding site of tyrosine kinases . This binding inhibits the kinase activity, leading to the suppression of downstream signaling pathways that promote cell proliferation and survival. The compound’s ability to inhibit both wild-type and mutant forms of EGFR highlights its potential as a versatile anticancer agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease upon prolonged exposure to light and air . Long-term studies have shown that the compound maintains its cytotoxic effects on cancer cells over extended periods, although some degradation may occur .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings suggest a narrow therapeutic window for the compound, necessitating careful dosage optimization in future studies.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential side effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as tumor tissues, where it can exert its therapeutic effects . The compound’s distribution is influenced by factors such as tissue perfusion and the presence of binding proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target kinases . Post-translational modifications, such as phosphorylation, may also play a role in directing the compound to specific cellular compartments . These localization mechanisms are essential for the compound’s ability to modulate cellular signaling pathways effectively .

Preparation Methods

The synthesis of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile typically involves the reaction of appropriate pyrimidine precursors with reagents that introduce the hydroxy, methylthio, and cyano groups. . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.

Chemical Reactions Analysis

4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., alkyl halides). Major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted pyrimidines.

Scientific Research Applications

4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile include:

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyrimidine derivatives.

Properties

IUPAC Name

2-methylsulfanyl-6-oxo-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3OS/c1-11-6-8-3-4(2-7)5(10)9-6/h3H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLKENCFQIAAJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=O)N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369475
Record name 4-hydroxy-2-(methylthio)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89487-99-0
Record name 4-hydroxy-2-(methylthio)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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